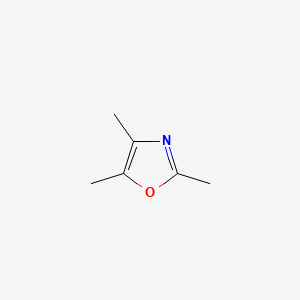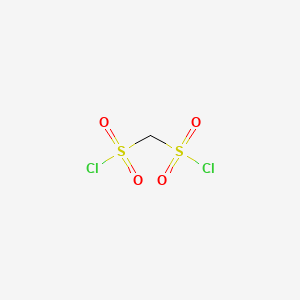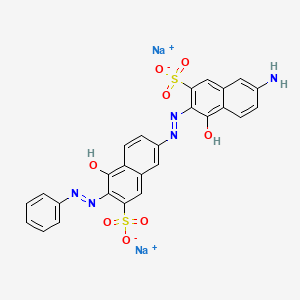
2,4,5-三甲基恶唑
描述
2,4,5-Trimethyloxazole is an important heterocyclic flavor compound that generally occurs in coffee and cocoa. It is reported to be present in meat and roasted peanuts due to its formation by the reaction between 2,3-butanedione and alanine or cysteine due to Strecker′s degradation.
2,4,5-Trimethyloxazole undergoes regio- and diastereoselective photocycloaddition reaction with aliphatic and aromatic aldehydes to yield erythro α -amino, β -hydroxy methyl ketones.
Trimethyloxazole belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. Trimethyloxazole is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, trimethyloxazole is primarily located in the cytoplasm. Trimethyloxazole is a mustard, nut skin, and nutty tasting compound that can be found in kohlrabi, nuts, and potato. This makes trimethyloxazole a potential biomarker for the consumption of these food products.
科学研究应用
食品质量分析
2,4,5-三甲基恶唑用于开发比色传感器阵列 (CSAs),用于检测食品(如葡萄酒和醋)中的挥发性有机化合物 (VOCs) 。这些 CSAs 包括卟啉配合物,为传统的燃气色谱-质谱 (GC-MS) 方法提供了一种经济高效且实时的方法。 它们在区分 2,4,5-三甲基恶唑和其他 VOCs 方面特别有效,从而提高了食品质量评估的准确性 .
医药应用
虽然没有直接找到 2,4,5-三甲基恶唑在药物中的具体应用,但它作为一种杂环风味化合物的作用表明其在药物制剂中具有潜力,特别是在需要掩盖或增强风味的地方 .
农业
在农业中,2,4,5-三甲基恶唑的感官特性,例如其绿色和坚果味,可以被用于增强农产品的感官品质。 然而,根据现有数据,在作物种植或病虫害防治中没有直接应用 .
食品工业
该化合物由于其风味特性在食品工业中具有重要意义。它天然存在于咖啡和可可中,并在肉类和烤花生中通过施特雷克降解形成。 它的检测和定量对于食品生产中的风味分析和质量控制至关重要 .
环境科学
在环境样品中检测 2,4,5-三甲基恶唑可以作为污染或污染的指示剂,特别是在与食品腐败或废物管理相关的研究中。 检测这种化合物的 CSA 技术可以适应环境 VOCs 的监测 .
材料科学
虽然搜索结果中没有明确说明,但 2,4,5-三甲基恶唑的化学性质,例如其沸点和溶解度,可能与材料科学中合成新材料或化学传感器有关 .
化学合成
2,4,5-三甲基恶唑与脂肪族和芳香族醛发生区域选择性和非对映选择性光环加成反应,生成赤式 α-氨基,β-羟甲基酮。 该反应对于合成复杂的有机分子非常有价值,这些有机分子可以在药物化学和材料科学中具有多种应用 .
作用机制
Target of Action
2,4,5-Trimethyloxazole is an important volatile organic compound that is widely detected in food products such as wine and vinegar . The primary target of 2,4,5-Trimethyloxazole is a colorimetric sensor array (CSA) made of porphyrins and pH indicators . This CSA is used for analyzing the presence of 2,4,5-Trimethyloxazole in complex volatile organic compounds (VOCs) .
Mode of Action
The interaction of 2,4,5-Trimethyloxazole with its targets involves binding with the porphyrins in the CSA . The binding energies, dipole moments, or equilibrium constants of optimized porphyrins have an upward trend after combining with 2,4,5-Trimethyloxazole . The colorimetric dye of 5,10,15,20-tetrakis (4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) is found specifically sensitive to the compound of 2,4,5-Trimethyloxazole .
Biochemical Pathways
It is known that the compound plays a role in the detection of volatile organic compounds in food products .
Result of Action
The molecular and cellular effects of 2,4,5-Trimethyloxazole’s action primarily involve changes in the colorimetric sensor array (CSA) due to the binding of the compound with porphyrins . This results in an upward trend in the binding energies, dipole moments, or equilibrium constants of optimized porphyrins .
安全和危害
未来方向
生化分析
Biochemical Properties
2,4,5-Trimethyloxazole participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. One notable interaction is with porphyrin complexes, which have been shown to bind with 2,4,5-Trimethyloxazole . This binding is characterized by changes in binding energies, dipole moments, and equilibrium constants. The interaction between 2,4,5-Trimethyloxazole and porphyrin complexes can be analyzed using density functional theory and UV spectral analysis . These interactions are crucial for the compound’s role in various biochemical processes.
Molecular Mechanism
The molecular mechanism of 2,4,5-Trimethyloxazole involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, 2,4,5-Trimethyloxazole has been shown to bind with porphyrin complexes, leading to changes in their spectral properties . These binding interactions can result in alterations in gene expression and enzyme activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trimethyloxazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,4,5-Trimethyloxazole can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in its analysis.
Metabolic Pathways
2,4,5-Trimethyloxazole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, its interaction with porphyrin complexes can lead to changes in the metabolic pathways involving these complexes . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
属性
IUPAC Name |
2,4,5-trimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDBDZSLLGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022274 | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Boiled beef aroma | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 134.00 °C. @ 760.00 mm Hg | |
| Record name | Trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.964 | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20662-84-4 | |
| Record name | Trimethyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHYLOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the aroma profile of 2,4,5-Trimethyloxazole and how is it synthesized?
A1: 2,4,5-Trimethyloxazole possesses a roasted and fragrant aroma. Its synthesis can be achieved through the Dakin-West and Robinson-Gabriel reactions. These reactions utilize alanine as the starting material and involve catalysts like dimethylamino pyridine and anhydrous sodium acetate. []
Q2: Can you elaborate on the reactivity of 2,4,5-Trimethyloxazole in the presence of light and oxygen?
A2: Research indicates that 2,4,5-Trimethyloxazole, when exposed to light and oxygen in the presence of chlorophylls and alcohol, exhibits a degree of reactivity with singlet oxygen. Interestingly, it shows higher photooxidation reactivity compared to 2,4,5-trimethylthiazole. This difference in reactivity can be attributed to the electron density variations at the C-1 and C-4 positions of these molecules. []
Q3: How does 2,4,5-Trimethyloxazole form in a food context?
A3: In a model system mimicking wine aging conditions, 2,4,5-Trimethyloxazole was found to be a product of the reaction between cysteine and diacetyl (DI). Interestingly, both DI and cysteine contribute the methyl group found at the C(2) position of the 2,4,5-Trimethyloxazole molecule. This finding highlights the complex pathways involved in the formation of heterocyclic compounds from dicarbonyls. []
Q4: Are there other food-relevant systems where 2,4,5-Trimethyloxazole is formed?
A4: Yes, 2,4,5-Trimethyloxazole has been identified as a product in the reaction between 3-hydroxy-2-butanone and ammonium sulfide. This reaction, studied across various temperatures, also yields other flavor compounds like 2,4,5-trimethyl-3-oxazoline, 2,4,5-trimethylthiazole, and 2,4,5-trimethyl-3-thiazoline. Notably, at temperatures above 100°C, tetramethylpyrazine becomes the major product. []
Q5: Does 2,4,5-Trimethyloxazole exhibit any antioxidant properties?
A5: Yes, studies using a microwave-induced L-cysteine/D-glucose Maillard model system revealed that 2,4,5-Trimethyloxazole possesses antioxidative properties. It was among several volatile antioxidants identified in the dichloromethane extracts of the model system, particularly at pH 9 and 5. []
Q6: Are there established analytical methods for detecting 2,4,5-Trimethyloxazole in beverages?
A6: Yes, a method using liquid-liquid extraction followed by silica gel purification and gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) has been successfully employed to quantify 2,4,5-Trimethyloxazole in wine samples. []
Q7: How can 2,4,5-Trimethyloxazole be used in synthetic chemistry?
A7: 2,4,5-Trimethyloxazole can serve as a starting material in the synthesis of complex heterocyclic compounds. For instance, reacting 2,4,5-Trimethyloxazole with benzoyl chloride leads to the formation of (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylvinyl benzoate, which can then be hydrolyzed to yield (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylethenol. This compound exists in tautomeric forms and can be further reacted to produce various fused-ring heterocycles. []
Q8: Has 2,4,5-Trimethyloxazole been implicated in any off-flavors in food products?
A8: Yes, 2,4,5-Trimethyloxazole has been identified as a significant contributor to off-flavors, specifically in spray-dried cultured dairy powder. Solid-phase microextraction gas chromatography-mass spectrometry (SPME GC-MS) has been successfully used to quantify this compound in such products. []
Q9: Can 2,4,5-Trimethyloxazole participate in photocycloaddition reactions?
A9: Research indicates that 2,4,5-Trimethyloxazole readily undergoes photocycloaddition with both aliphatic and aromatic aldehydes. This reaction proceeds with high regio- and diastereoselectivity, yielding bicyclic oxetanes. Importantly, these adducts can be hydrolyzed to obtain erythro α-amino, β-hydroxy methyl ketones. []
Q10: How does the structure of 2,4,5-Trimethyloxazole influence its reactivity with acid chlorides?
A10: The presence of methyl substituents in 2,4,5-Trimethyloxazole influences its reactivity with acid chlorides, often leading to the formation of arylvinyl esters. This reaction proceeds through cyclic ketene acetal intermediates, highlighting the impact of substituents on the reactivity of oxazole derivatives. []
Q11: Are there any sensing applications utilizing 2,4,5-Trimethyloxazole?
A11: Emerging research explores the use of 2,4,5-Trimethyloxazole in the development of colorimetric detection methods for volatile organic compounds. This approach shows promise for applications like determining the storage time of vinegar. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)




